molecular formula C6H8ClN3O2S B13635565 3-(1H-Pyrazol-1-yl)-1-azetidinesulfonyl chloride

3-(1H-Pyrazol-1-yl)-1-azetidinesulfonyl chloride

Cat. No.: B13635565
M. Wt: 221.67 g/mol
InChI Key: NRLSRODPMYAVIA-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride is a chemical compound that features both a pyrazole ring and an azetidine ring, connected via a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride typically involves the reaction of 1H-pyrazole with azetidine-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different pyrazole derivatives.

    Cyclization Reactions: The azetidine ring can undergo cyclization reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)azetidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    3-(1H-pyrazol-1-yl)azetidine-1-sulfonate ester: Contains a sulfonate ester group instead of a sulfonyl chloride group.

Uniqueness

3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride is unique due to the presence of both a pyrazole ring and an azetidine ring, connected via a reactive sulfonyl chloride group. This combination of structural features allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C6H8ClN3O2S

Molecular Weight

221.67 g/mol

IUPAC Name

3-pyrazol-1-ylazetidine-1-sulfonyl chloride

InChI

InChI=1S/C6H8ClN3O2S/c7-13(11,12)9-4-6(5-9)10-3-1-2-8-10/h1-3,6H,4-5H2

InChI Key

NRLSRODPMYAVIA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)Cl)N2C=CC=N2

Origin of Product

United States

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